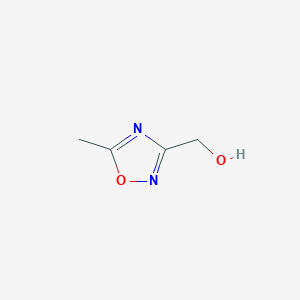

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3-5-4(2-7)6-8-3/h7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMJOTCGJONJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587999 | |

| Record name | (5-Methyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25977-23-5 | |

| Record name | (5-Methyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. This document will delve into its chemical identity, proposed synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance to drug discovery and development.

Chemical Identity and Isomeric Context

This compound is a five-membered heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a well-established pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1][2]

A crucial aspect of working with substituted oxadiazoles is the precise definition of their isomeric form, as the arrangement of substituents significantly impacts the molecule's properties and biological activity.

Isomeric Forms: It is critical to distinguish the target compound from its isomers, which possess distinct CAS numbers and potentially different biological profiles.

| Isomer | CAS Number |

| (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | 112960-56-2[5][6] |

| (5-Methyl-1,3,4-oxadiazol-2-yl)methanol | 915924-37-7[7][8] |

| (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol | 915924-67-3[9] |

This guide will focus specifically on the this compound isomer.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for this compound is not widely published, its properties can be predicted based on the analysis of its constituent functional groups and data from structurally related compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₄H₆N₂O₂ |

| Molecular Weight | 114.10 g/mol |

| Appearance | Likely a white to off-white solid at room temperature. |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). |

| Boiling Point | Not readily available; likely to decompose at higher temperatures. |

| Melting Point | Expected to be in the range of other small molecule oxadiazoles. For example, 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide has a melting point of approximately 163-167°C.[10] |

Spectroscopic Characterization: The structural confirmation of this compound would rely on a combination of spectroscopic techniques.[11]

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Characteristic peaks would be observed for the methyl carbon, the methylene carbon, and the two distinct carbons of the oxadiazole ring.

-

IR Spectroscopy: Key absorption bands would indicate the presence of the O-H bond (broad), C-H bonds, C=N bond of the oxadiazole ring, and C-O bonds.

-

Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.

Synthesis and Purification

The synthesis of this compound can be approached through established methods for the formation of the 1,2,4-oxadiazole ring, followed by functional group manipulation. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Synthesis of the 1,2,4-Oxadiazole Ring: A common and effective method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core involves the reaction of an amidoxime with a carboxylic acid derivative.[12][13]

-

Reactants: Acetamidoxime and a suitable protected form of glycolic acid, such as methyl glycolate.

-

Procedure: The reaction is typically carried out in the presence of a coupling agent and a base, or by heating the reactants in a suitable solvent. This forms an intermediate O-acylamidoxime, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.

-

Causality: The nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the ester. The subsequent intramolecular cyclization and elimination of water lead to the formation of the stable aromatic oxadiazole ring.

-

-

Formation of the Methanol Moiety: If the starting material is a carboxylic acid or ester at the 3-position, a reduction step is necessary.

-

Reactant: 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid or its ester.

-

Reducing Agent: A suitable reducing agent, such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF).

-

Procedure: The oxadiazole substrate is treated with the reducing agent under controlled temperature conditions, followed by an aqueous workup to quench the reaction and isolate the product.

-

Causality: The hydride from the reducing agent nucleophilically attacks the carbonyl carbon of the ester or carboxylic acid, leading to its reduction to the corresponding primary alcohol.

-

Purification: The crude product can be purified using standard laboratory techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[2]

Potential Therapeutic Areas:

-

Oncology: Numerous 1,2,4-oxadiazole derivatives have been investigated as potential anticancer agents.

-

Infectious Diseases: The scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.

-

Neurological Disorders: Compounds containing the 1,2,4-oxadiazole ring have shown promise as modulators of various receptors and enzymes in the central nervous system.

-

Inflammation and Pain: The bioisosteric nature of the oxadiazole ring has been exploited to develop novel anti-inflammatory and analgesic agents.

Mechanism of Action: The biological activity of 1,2,4-oxadiazole-containing compounds is diverse and depends on the nature and position of the substituents. They can act as enzyme inhibitors, receptor agonists or antagonists, or disrupt other cellular processes.

Signaling Pathway Example:

Caption: Hypothetical modulation of a signaling pathway by an oxadiazole derivative.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling laboratory chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound represents a potentially valuable building block for the synthesis of novel bioactive molecules. While its specific properties and CAS number require further investigation, the established chemistry of the 1,2,4-oxadiazole ring provides a solid foundation for its synthesis and exploration. The versatility of this scaffold in medicinal chemistry suggests that derivatives of this compound could hold promise in the development of new therapeutic agents across various disease areas. This guide serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

- 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxamide - ChemBK. (2024, April 9).

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - NIH.

- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace.

- Synthesis of 5-Hydroxymethyl-8-methyl-3-(3-aryl-[10][15][16]oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-2-ones and Their Esters - Taylor & Francis Online. (2008, October 14).

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one - MDPI.

- SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][10][16] OXAZIN-4-YL) ACETATE DERIV - Rasayan Journal of Chemistry.

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC.

- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing). (2023, November 10).

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub.

- CAS Registry - CAS.org.

- 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole - PubChem.

- CAS Registry - List Details - SRS | US EPA.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central.

- (3-Methyl-1,2,4-oxadiazol-5-yl)methanol - PubChem.

- Synthesis of 1,2,4-oxadiazoles 3a-h and 5a-t. - ResearchGate.

- 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances - MDPI. (2021, November 23).

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI.

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry.

- Synthesis of 1-Methyl-3-(3-methoxymethyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridinium oxalate - PrepChem.com.

Sources

- 1. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS REGISTRY | CAS [cas.org]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 112960-56-2 CAS MSDS ((3-METHYL-1,2,4-OXADIAZOL-5-YL)METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | C4H6N2O2 | CID 14072448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (5-methyl-1,3,4-oxadiazol-2-yl)methanol 95% | CAS: 915924-37-7 | AChemBlock [achemblock.com]

- 8. achmem.com [achmem.com]

- 9. 915924-67-3|(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 10. chembk.com [chembk.com]

- 11. journalspub.com [journalspub.com]

- 12. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract: The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, prized for its role as a robust bioisosteric replacement for amide and ester functionalities, which often enhances metabolic stability and refines pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive analysis of a key derivative, (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. While direct experimental data for this specific molecule is limited, this document synthesizes information from established literature on the 1,2,4-oxadiazole class to present a detailed profile covering its predicted physicochemical and spectroscopic properties, a robust and plausible synthetic methodology, and its potential reactivity. Furthermore, we explore its strategic importance as a versatile synthon for researchers, scientists, and drug development professionals engaged in the design of novel therapeutic agents.

The 1,2,4-Oxadiazole Scaffold: A Cornerstone in Drug Design

The 1,2,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[2] Its isomers, particularly the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention from the scientific community due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The key to its utility lies in its electronic and steric resemblance to esters and amides. This bioisosterism allows chemists to replace metabolically labile groups with the more stable oxadiazole ring, often improving a drug candidate's half-life and oral bioavailability without sacrificing target affinity.[1][4] The scaffold is not merely a passive linker; its tunable physicochemical properties can be exploited to optimize solubility, polarity, and hydrogen bonding capabilities.[1]

Molecular Profile of this compound

This compound represents a synthetically valuable building block. It incorporates the stable 5-methyl-1,2,4-oxadiazole core and provides a primary alcohol functional group, which serves as a versatile handle for subsequent chemical modifications.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Methoxymethyl)-5-methyl-1,2,4-oxadiazole

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add acetamidoxime (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add dry pyridine (1.1 eq) dropwise.

-

Acylation: Add a solution of methoxyacetyl chloride (1.05 eq) in anhydrous THF dropwise to the cooled suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup (Intermediate Isolation): Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude O-acyl amidoxime intermediate is often used directly in the next step.

-

Cyclization: Dissolve the crude intermediate in toluene and heat the mixture to reflux for 8-12 hours. The cyclodehydration reaction can be monitored by TLC.

-

Purification: After cooling, concentrate the solvent in vacuo. Purify the residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the protected oxadiazole.

Step 2: Deprotection to this compound

-

Setup: Dissolve the purified 3-(methoxymethyl)-5-methyl-1,2,4-oxadiazole (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.

-

Cleavage: Cool the solution to -78 °C (dry ice/acetone bath). Add boron tribromide (BBr₃, 1.2 eq, typically as a 1M solution in DCM) dropwise.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quenching: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate.

-

Workup and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the final compound, this compound.

Chemical Reactivity and Stability

-

Ring Stability: The 1,2,4-oxadiazole ring is generally considered aromatic and is stable to a wide range of reagents and conditions. However, it possesses a characteristically weak N-O bond, making it susceptible to cleavage under certain harsh conditions, such as high heat or UV irradiation, which can lead to rearrangement reactions. [5][6]For most synthetic applications, it is a robust and reliable scaffold.

-

Hydroxymethyl Group Reactivity: The primary alcohol is the main site of reactivity.

-

Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄).

-

Esterification/Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids (e.g., Fischer esterification) or acid chlorides, and can be converted to an ether.

-

Nucleophilic Substitution: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate) or directly to a halide (e.g., using SOCl₂). This activates the position for Sₙ2 reactions with a wide range of nucleophiles, providing a key route for molecular elaboration.

-

-

Methyl Group Reactivity: The C5-methyl group is largely unreactive. However, studies on related 3-aryl-5-methyl-1,2,4-oxadiazoles have shown that its protons can undergo exchange with deuterated solvents like benzyl alcohol under heating, indicating a degree of acidity, though functionalization at this position is not trivial. [7]

Role as a Synthon in Drug Development

The title compound is an exemplary synthon for fragment-based drug design and lead optimization. Its value stems from the combination of the metabolically stable oxadiazole core and the synthetically versatile hydroxymethyl handle.

Caption: Role of the title compound as a synthon in drug discovery.

In a typical drug discovery workflow, a larger "core scaffold" might be identified that binds to a biological target but requires improved properties. This compound can be attached to this core via its hydroxyl group to:

-

Introduce a Bioisostere: Add the oxadiazole ring to replace a less stable group on the core.

-

Explore New Chemical Space: The methyl group and the oxadiazole ring itself can probe new pockets in the target's binding site.

-

Modulate Physicochemical Properties: The addition of this polar fragment can improve solubility and modify the overall lipophilicity of the final molecule.

Conclusion

This compound is a strategically important heterocyclic building block. While specific experimental data remains to be broadly published, its chemical properties can be reliably predicted from the extensive knowledge base surrounding the 1,2,4-oxadiazole scaffold. Its synthesis is achievable through well-established and robust chemical transformations. The combination of a metabolically stable core and a versatile functional handle makes this compound a valuable tool for medicinal chemists aiming to develop next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.

- Pace, A., & Buscemi, S. (2020). Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All". IRIS UniPA. [Link]

- Gomha, S. M., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]

- Pace, A., & Buscemi, S. (2020). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Semantic Scholar. [Link]

- Saczewski, J., & Rybczyńska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(5), 1073. [Link]

- Gissha, O., et al. (2005). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Archiv der Pharmazie, 338(4), 161-166. [Link]

- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]

- Wang, L., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(24), 5525-5528. [Link]

- Baykov, S., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(20), 4818. [Link]

- Broxton, T. J., & P-L, R. (1980). Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and with benzylamine. Australian Journal of Chemistry, 33(5), 1057-1065. [Link]

- PubChem. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. PubChem Compound Summary for CID 14072448. [Link]

- Sharma, D., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.

- Fisyuk, A. S., & Vorob'ev, M. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-547. [Link]

- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 915924-37-7, (5-methyl-1,3,4-oxadiazol-2-yl)methanol. [Link]

- Al-Dhfyan, A., et al. (2022). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2022(2), M1368. [Link]

- LibreTexts Chemistry. (2021). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis. [Link]

- Guguloth, V., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B] [12][14]OXAZIN-4-YL) ACETATE DERIVATIVES. Rasayan Journal of Chemistry, 14(1), 166-170. [Link]

- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]

- Khedkar, N. R., et al. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 14(11), 2201-2221. [Link]

- Patel, S., et al. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction.

- Asif, M. (2022). Synthesis, characterization, and molecular modeling of novel 1,3,4-oxadiazole derivatives of mefenamic acid. Acta Poloniae Pharmaceutica, 79(1), 45-56. [Link]

- Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. [Link]

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

- Wikipedia. (2024). Methanol. [Link]

- ResearchGate. (2024). Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. [Link]

- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level structural analysis of marine dissolved organic matter. Biogeosciences, 10, 1583-1629. [Link]

- PubChem. Methanol. PubChem Compound Summary for CID 887. [Link]

- Teimoury, A., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of the Serbian Chemical Society, 83(10), 1149-1161. [Link]

- Guguloth, V., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B] [12][14]OXAZIN-4-YL) ACETATE DERIVATIVES.

- Prokopov, D. Y., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-10. [Link]

- Zhang, C., et al. (2023). Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210)

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All" [iris.unipa.it]

- 6. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]

- 7. Reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and with benzylamine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

(5-Methyl-1,2,4-oxadiazol-3-yl)methanol: A Comprehensive Technical Guide

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical properties and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of a specific derivative, (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. This document will detail its molecular structure, propose a robust synthetic pathway, and provide predicted spectroscopic data for its characterization. Furthermore, we will delve into the potential applications of this molecule within drug discovery, drawing on the established pharmacological relevance of the 1,2,4-oxadiazole scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel heterocyclic compounds.

Introduction to the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in pharmaceutical research due to its bioisosteric relationship with amides and esters, offering enhanced metabolic stability and improved pharmacokinetic profiles.[3] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and anti-tubercular properties.[2] The versatility of the 1,2,4-oxadiazole core allows for diverse substitutions at the C3 and C5 positions, enabling the fine-tuning of its biological and physical characteristics.

Molecular Structure of this compound

The molecule of interest, this compound, features a methyl group at the C5 position and a hydroxymethyl group at the C3 position of the 1,2,4-oxadiazole ring. This specific substitution pattern is anticipated to influence its solubility, hydrogen bonding capacity, and interaction with biological targets.

Molecular Formula: C₄H₆N₂O₂

Molecular Weight: 114.10 g/mol

** IUPAC Name:** this compound

Below is a two-dimensional representation of the molecular structure:

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

A reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[4] The following is a proposed two-step synthesis for this compound, starting from commercially available reagents.

Step 1: Synthesis of (Z)-N'-hydroxyacetimidamide (Acetamidoxime)

This initial step involves the reaction of acetonitrile with hydroxylamine hydrochloride in the presence of a base.

-

Reactants: Acetonitrile, Hydroxylamine hydrochloride, Sodium carbonate

-

Solvent: Ethanol/Water mixture

-

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.

-

Add this aqueous solution to a solution of acetonitrile in ethanol.

-

Stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude acetamidoxime.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure (Z)-N'-hydroxyacetimidamide.

-

Step 2: Synthesis of this compound

The second step involves the reaction of acetamidoxime with a suitable acylating agent, followed by cyclization. For the introduction of the hydroxymethyl group at the C3 position, methoxyacetyl chloride can be used, followed by demethylation. A more direct approach, however, would be to use a protected form of a hydroxyacetylating agent. A plausible and efficient method involves the reaction with 2-acetoxyacetyl chloride followed by deacetylation.

-

Reactants: (Z)-N'-hydroxyacetimidamide, 2-Acetoxyacetyl chloride, Pyridine (as a base and catalyst)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Procedure:

-

Dissolve (Z)-N'-hydroxyacetimidamide in the chosen solvent and cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add a solution of 2-acetoxyacetyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The reaction proceeds via an O-acylated intermediate which then undergoes thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude acetylated product.

-

Purify the crude product by column chromatography.

-

The final deacetylation step can be achieved by treating the purified acetylated oxadiazole with a mild base such as potassium carbonate in methanol to yield this compound.

-

Caption: Proposed synthesis workflow for the target molecule.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Experimental verification is required for confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.80 | s | 2H | -CH₂OH |

| ~2.60 | s | 3H | -CH₃ |

| ~2.50 | br s | 1H | -OH |

-

Causality: The methylene protons (-CH₂OH) are adjacent to the electron-withdrawing oxadiazole ring and the oxygen atom, leading to a downfield shift. The methyl protons (-CH₃) are attached to the heterocyclic ring and are expected to appear as a singlet in the upfield region. The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C5 (Oxadiazole) |

| ~168 | C3 (Oxadiazole) |

| ~58 | -CH₂OH |

| ~12 | -CH₃ |

-

Causality: The carbon atoms of the 1,2,4-oxadiazole ring are significantly deshielded and appear in the downfield region of the spectrum. The carbon of the hydroxymethyl group will be in the typical range for an alcohol, while the methyl carbon will be in the aliphatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Medium | C=N stretch (oxadiazole ring) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| 1200-1000 | Strong | C-O stretch (alcohol and ring) |

-

Causality: The broad O-H stretch is characteristic of the hydroxyl group. The C=N and C-O stretches are indicative of the 1,2,4-oxadiazole ring system.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 114. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or the methyl group.

| m/z | Interpretation |

| 114 | [M]⁺ |

| 83 | [M - CH₂OH]⁺ |

| 99 | [M - CH₃]⁺ |

Potential Applications in Drug Discovery

The this compound scaffold holds promise for various therapeutic areas due to the established biological activities of 1,2,4-oxadiazole derivatives.

-

Anti-inflammatory Agents: The 1,2,4-oxadiazole nucleus is present in several compounds with potent anti-inflammatory activity.[5] The hydroxymethyl group could potentially enhance interactions with biological targets through hydrogen bonding.

-

Anticancer Agents: Numerous 1,2,4-oxadiazole derivatives have been investigated for their anticancer properties.[1] This molecule could serve as a valuable building block for the synthesis of more complex structures with potential cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The structural features of this compound make it a candidate for investigation as an antibacterial or antifungal agent.[1]

Caption: Potential therapeutic applications of the core molecule.

Conclusion

This compound is a structurally interesting heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic data to aid in its synthesis and characterization. The inherent biological potential of the 1,2,4-oxadiazole scaffold suggests that this molecule and its derivatives warrant further investigation as novel therapeutic agents. The protocols and data presented herein serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. (n.d.). ResearchGate.

- Biological activity of oxadiazole and thiadiazole derivatives. (2022). SpringerLink.

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2011). Molecules.

- SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][6] OXAZIN-4-YL) ACETATE DERIV. (2021). RASAYAN Journal of Chemistry.

- Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

- SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). (2005). ResearchGate.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules.

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). MDPI.

- (3-Methyl-1,2,4-oxadiazol-5-yl)methanol. (n.d.). PubChem.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2021). Research Results in Pharmacology.

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Oriental Journal of Chemistry.

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2022). Metabolites.

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports.

- Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. (2015). ResearchGate.

- 1H and 13C NMR Assignments for (N-methyl)-(−)-(α)-isosparteinium iodide and (−)-(α)-isosparteine. (2018). Chapman University Digital Commons.

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2004). The University of Liverpool Repository.

- Gas chromatography-mass spectrometry and Fourier-transform infrared spectroscopy coupled to chemometrics for metabolome analysis. (2024). PeerJ.

- GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. (2018). The Journal of Phytopharmacology.

- FTIR spectra from methanol (1) and methanol + formaldehyde (2) interaction with AC-TiO 2 before (a) and after (b) irradiation for 5 min. (n.d.). ResearchGate.

- FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. (2015). International Journal of Environmental Science and Development.

- FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. (2024). MDPI.

Sources

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: A Key Intermediate for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities, which enhances metabolic stability and pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive technical overview of a robust and logical synthetic pathway to (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a valuable building block in the synthesis of complex pharmaceutical agents. The proposed synthesis addresses the absence of a direct, one-pot synthesis in the current literature by focusing on a reliable two-stage approach: the formation of the key intermediate, 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde, followed by its selective reduction to the target primary alcohol. This document furnishes detailed theoretical and practical insights, including reaction mechanisms, step-by-step experimental protocols, and data interpretation, to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in drug discovery stems from its unique physicochemical properties. It often serves as a metabolically stable replacement for labile ester and amide groups, a strategy that has been successfully employed to improve the druglikeness of numerous therapeutic agents.[1] The inherent polarity and hydrogen bonding capabilities of the oxadiazole ring can also positively influence solubility and target engagement.

This compound, in particular, offers a versatile handle for further chemical elaboration. The primary alcohol functionality allows for a wide array of subsequent reactions, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution, making it a highly sought-after intermediate in the construction of diverse molecular architectures.

Strategic Approach to the Synthesis

A direct, single-step synthesis of this compound is not prominently featured in the scientific literature. Therefore, a more strategic, multi-step approach is warranted. The most logical and scientifically sound pathway involves the synthesis of a stable precursor, 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde, followed by its chemoselective reduction to the desired primary alcohol.

This two-stage strategy offers several advantages:

-

Modular Approach: It allows for the optimization of each step independently.

-

Intermediate Stability: The aldehyde intermediate is a stable, isolable compound, facilitating purification and characterization.

-

Versatility: The aldehyde can serve as a branching point for the synthesis of other derivatives, such as carboxylic acids or amines.

The overall synthetic workflow is depicted below:

Figure 1: Proposed two-stage synthetic workflow for this compound.

Stage 1: Synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde

The cornerstone of this synthesis is the construction of the 1,2,4-oxadiazole ring. The most prevalent and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the cyclocondensation of an amidoxime with a carboxylic acid derivative.[2][3] In this case, acetamidoxime will provide the C5-methyl and N4, O1 atoms, while a protected form of glyoxylic acid will furnish the C3-carboxaldehyde and N2 atoms.

Mechanistic Insights

The reaction proceeds via the initial O-acylation of the amidoxime by the activated carboxylic acid, forming an O-acylamidoxime intermediate. This is followed by a base- or heat-mediated intramolecular cyclodehydration to yield the stable 1,2,4-oxadiazole ring. The use of a protected aldehyde, such as a dimethyl acetal, is crucial to prevent unwanted side reactions of the aldehyde functionality under the reaction conditions. The deprotection is then carried out in a subsequent step.

Figure 2: Mechanistic pathway for the formation of 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde.

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| Acetamidoxime | 622-30-0 | 74.08 |

| 2,2-Dimethoxyacetic acid | 621-57-8 | 120.10 |

| EDC.HCl | 25952-53-8 | 191.70 |

| HOBt | 2592-95-2 | 135.13 |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Formic Acid | 64-18-6 | 46.03 |

Procedure:

-

Coupling Reaction: To a solution of 2,2-dimethoxyacetic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the mixture for 20 minutes.

-

Add acetamidoxime (1.1 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-18 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate.

-

Cyclodehydration: Dissolve the crude intermediate in a suitable high-boiling solvent (e.g., toluene or xylene) and heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford 3-(dimethoxymethyl)-5-methyl-1,2,4-oxadiazole.

-

Deprotection: Dissolve the purified acetal in a mixture of formic acid and water (2:1) and stir at room temperature for 2-4 hours.

-

Final Work-up and Purification: Neutralize the reaction mixture with a saturated NaHCO₃ solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde as a solid.

Stage 2: Reduction to this compound

The selective reduction of the aldehyde to a primary alcohol is a standard transformation in organic synthesis. Care must be taken to choose a reducing agent that does not affect the 1,2,4-oxadiazole ring. Mild reducing agents such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) are ideal for this purpose.

Rationale for Reagent Selection

Sodium borohydride is a cost-effective and easy-to-handle reagent that is highly selective for the reduction of aldehydes and ketones in the presence of other functional groups like esters and amides, and it is unreactive towards the oxadiazole ring. The use of a protic solvent like methanol or ethanol facilitates the reaction. A similar protocol using lithium borohydride has been successfully employed for the synthesis of (5-methyl-1,3-oxazol-4-yl)methanol.[4]

Experimental Protocol

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde | 1083300-23-5 | 126.10 |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 |

| Methanol (MeOH) | 67-56-1 | 32.04 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 |

Procedure:

-

Reduction: Dissolve 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde (1.0 eq) in a mixture of THF and methanol (2:1) and cool to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Characterization and Data

| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected Mass Spec (ESI+) |

| 5-Methyl-1,2,4-oxadiazole-3-carboxaldehyde | ~9.9 (s, 1H, CHO), ~2.7 (s, 3H, CH₃) | ~185 (CHO), ~170 (C=N), ~168 (C=N), ~12 (CH₃) | m/z = 127.0 [M+H]⁺ |

| This compound | ~4.8 (s, 2H, CH₂), ~3.5 (br s, 1H, OH), ~2.6 (s, 3H, CH₃) | ~172 (C=N), ~169 (C=N), ~58 (CH₂OH), ~11 (CH₃) | m/z = 129.1 [M+H]⁺ |

Conclusion

The synthesis of this compound can be reliably achieved through a well-planned, two-stage synthetic sequence. This guide provides a robust framework for its preparation, from the strategic construction of the 1,2,4-oxadiazole ring via an aldehyde precursor to its final, selective reduction. The detailed protocols and mechanistic rationale are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable building block for application in drug discovery and medicinal chemistry programs. The principles outlined herein are also adaptable for the synthesis of other 3-hydroxymethyl-1,2,4-oxadiazole derivatives.

References

- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2587. [Link]

- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537–548. [Link]

- Poulsen, S.-A., & Young, D. W. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(10), 4437–4450. [Link]

- Zarei, M. (2018). One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes using Vilsmeier reagent. Tetrahedron Letters, 59(33), 3225-3228.

Sources

- 1. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (5-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to (5-Methyl-1,2,4-oxadiazol-3-yl)methanol: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract: The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in modern medicinal chemistry, prized for its unique physicochemical properties and broad range of biological activities.[1][2] This technical guide provides an in-depth analysis of a specific, functionalized derivative, (5-Methyl-1,2,4-oxadiazol-3-yl)methanol. We will elucidate its formal nomenclature, detail its key physicochemical properties, and present a robust, field-proven synthetic protocol. Furthermore, this document explores the strategic application of this molecule within drug discovery programs, contextualized by its role as a versatile building block and pharmacophore. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of functionalized oxadiazoles in their research endeavors.

The 1,2,4-Oxadiazole Scaffold: A Cornerstone in Drug Design

The five-membered 1,2,4-oxadiazole ring has garnered significant attention from the pharmaceutical industry for several compelling reasons.[1] Primarily, it serves as a highly effective bioisostere for ester and amide functionalities.[3] This bioisosteric replacement is a key strategy for enhancing the metabolic stability and pharmacokinetic profiles of lead compounds, as the oxadiazole ring is resistant to hydrolytic cleavage by common metabolic enzymes.[3][4]

Compounds incorporating this scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antiparasitic effects.[1][5] The versatility of the 1,2,4-oxadiazole core allows for substitution at the C3 and C5 positions, enabling fine-tuning of a molecule's steric and electronic properties to optimize potency and selectivity for a given biological target.[3][6] The subject of this guide, this compound, is an exemplar of this design principle, featuring a small alkyl group at C5 and a reactive hydroxymethyl group at C3, making it a valuable intermediate for further chemical elaboration.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structure

The unambiguous name for the topic compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound . The numbering of the heterocyclic ring begins at one of the oxygen atoms and proceeds around the ring to give the nitrogen atoms the lowest possible locants.

Its structural isomer, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, is a distinct chemical entity with different properties and synthetic origins.[7] It is crucial to correctly identify the substitution pattern, as it profoundly impacts the molecule's three-dimensional shape and its potential interactions with biological targets.

Physicochemical Data

The predicted physicochemical properties of this compound are summarized below. These parameters are critical for assessing the molecule's drug-likeness, including its likely absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O₂ | Calculated |

| Molecular Weight | 114.10 g/mol | Calculated |

| XLogP3 | -0.3 | PubChem[7] |

| Hydrogen Bond Donors | 1 | PubChem[7] |

| Hydrogen Bond Acceptors | 3 | PubChem[7] |

| Rotatable Bond Count | 1 | PubChem[7] |

| Topological Polar Surface Area | 59.2 Ų | PubChem[7] |

| Heavy Atom Count | 8 | PubChem[7] |

Note: Data is derived from calculations for the isomeric structure (3-Methyl-1,2,4-oxadiazol-5-yl)methanol as a close proxy, available from PubChem.

Synthesis and Characterization

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the chemical literature. The most prevalent and reliable method involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[1] However, for the specific synthesis of this compound, a more direct and efficient pathway is the chemical reduction of its corresponding carboxylic acid precursor.

General Synthetic Pathway for the 1,2,4-Oxadiazole Core

The foundational chemistry for creating the 1,2,4-oxadiazole ring typically involves the reaction of an N-hydroxyamidine (amidoxime) with an acylating agent, such as an acyl chloride or carboxylic acid, followed by a dehydration-cyclization step. This robust method allows for diverse substituents to be installed at the C3 and C5 positions.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol | C4H6N2O2 | CID 14072448 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characterization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

This guide provides a comprehensive technical overview of the essential spectroscopic data for the characterization of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Given the importance of rigorous structural confirmation in regulatory submissions and preclinical studies, a thorough understanding of its spectral signature is paramount. This document synthesizes predictive data based on established spectroscopic principles and analogous structures, offering a robust framework for researchers, scientists, and drug development professionals. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind spectral features and providing field-proven protocols for data acquisition.

Molecular Structure and Significance

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, often utilized as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[3] The title compound, this compound, incorporates a reactive hydroxymethyl group, making it a valuable building block for further synthetic elaboration. Accurate spectral analysis ensures the identity and purity of this key intermediate.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be simple and highly informative, with three distinct signals corresponding to the methyl, methylene, and hydroxyl protons. The choice of a deuterated solvent like DMSO-d₆ is strategic; its ability to form hydrogen bonds with the hydroxyl proton allows this signal to be observed as a distinct, exchangeable peak, preventing potential signal broadening or disappearance.[4]

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.80 | s | 2H | -CH₂ OH | Methylene protons adjacent to the electron-withdrawing oxadiazole ring and the oxygen atom are deshielded. |

| ~5.50 | t (broad) | 1H | -OH | Chemical shift is solvent and concentration-dependent. Coupling to the adjacent CH₂ may be observed.[5] |

| ~2.65 | s | 3H | -CH₃ | Methyl protons attached to the oxadiazole ring are slightly deshielded compared to a standard alkane. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H data by identifying all carbon environments, including the quaternary carbons of the oxadiazole ring. The chemical shifts are highly dependent on the electronic environment, providing a fingerprint of the heterocyclic core.[6]

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 | C 5 (Oxadiazole) | Carbon atom situated between a nitrogen and the methyl group. |

| ~168 | C 3 (Oxadiazole) | Carbon atom positioned between the ring oxygen and nitrogen, attached to the hydroxymethyl group.[7] |

| ~56 | -C H₂OH | Methylene carbon is shielded by the attached oxygen but deshielded by the ring. |

| ~12 | -C H₃ | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (typically 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, alkyl, and oxadiazole ring moieties.

Predicted FT-IR Spectral Data

The key diagnostic peaks are the broad O-H stretch, indicative of hydrogen bonding, and the vibrations associated with the heterocyclic ring.[1][8]

Table 3: Predicted FT-IR Spectral Data (Liquid Film/KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Strong, Broad | O-H stretch | The broadness is a classic indicator of intermolecular hydrogen bonding between the alcohol groups.[8] |

| 2980-2850 | Medium | C-H stretch | Aliphatic C-H stretching vibrations from the methyl and methylene groups. |

| ~1640 | Medium-Strong | C=N stretch | Characteristic stretching vibration of the imine functionality within the 1,2,4-oxadiazole ring.[1] |

| 1450-1375 | Medium | C-H bend | Bending (scissoring and rocking) vibrations of the methyl and methylene groups. |

| 1250-1000 | Strong | C-O stretch | A combination of C-O stretching from the alcohol and the C-O-C ether-like linkage within the oxadiazole ring.[1] |

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (Liquid Film): If the sample is a low-melting solid or oil, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrum Data (ESI-MS)

The molecular weight of this compound (C₄H₆N₂O₂) is 114.10 g/mol .

-

Molecular Ion: A prominent peak is expected at m/z 115.1 [M+H]⁺.

-

Fragmentation Analysis: The structural integrity is validated by analyzing the fragmentation pattern. The bonds adjacent to the hydroxyl group and the heterocyclic ring are common cleavage points.[9][10] The stability of the resulting fragments dictates the intensity of their corresponding peaks in the spectrum.[11]

Caption: Predicted ESI-MS fragmentation pathway for this compound.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

-

Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-200). For fragmentation analysis (MS/MS), select the precursor ion (m/z 115) and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust and self-validating framework for the unambiguous identification and characterization of this compound. By correlating the predicted NMR, IR, and MS data, researchers can confidently confirm the structure and purity of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts. The provided protocols represent standard, field-proven methodologies for obtaining high-quality spectral data.

References

- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-15.

- Pisani, L., et al. (2021). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 26(11), 3352.

- Semantic Scholar. (n.d.). Synthesis and spectroscopic study of three new oxadiazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- Al-Warhi, T., et al. (2021). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2021(4), M1291.

- STM Journals. (n.d.). Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- Indonesian Journal of Multidisciplinary Research. (2021). Interpretation of Mass Spectra.

- Selva, A. (1994). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 13(5-6), 455-478.

- Preprints.org. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- ResearchGate. (n.d.). FTIR spectrum of liquid methanol CH3OH.

- Guguloth, V., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][13] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 1-6.

- ResearchGate. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO4H-BENZO[B][1][13] OXAZIN-4-YL) ACETATE DERIVATIVES.

- Srivastava, R. M., de Oliveira, M. L., & de Albuquerque, J. F. C. (1993). Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. Journal of the Brazilian Chemical Society, 4(4), 117-120.

- ResearchGate. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Clark, J. (2015). Interpretation of the infrared spectrum of methanol. Doc Brown's Chemistry.

Sources

- 1. journalspub.com [journalspub.com]

- 2. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. scienceready.com.au [scienceready.com.au]

- 10. researchgate.net [researchgate.net]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility Profile of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol

Abstract

The solubility of a chemical entity is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of (5-Methyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a practical manual, blending theoretical principles with detailed, field-proven experimental protocols. We will explore the foundational physicochemical properties that govern solubility, provide step-by-step methodologies for determining both kinetic and thermodynamic solubility, and outline a strategy for developing a robust analytical method for quantification. The objective is to empower researchers to generate a complete, reliable, and decision-enabling solubility dataset for this and similar novel chemical entities.

Introduction: The Central Role of Solubility

In the landscape of drug discovery and development, poor aqueous solubility is a primary contributor to compound attrition.[1][2] It can lead to a host of complications, including the underestimation of biological activity, unreliable structure-activity relationships (SAR), and significant challenges in formulating a viable drug product.[2] Therefore, a thorough understanding of a compound's solubility profile is not merely a checkbox exercise but a foundational pillar of a successful research program.[3]

The 1,2,4-oxadiazole moiety is a well-regarded heterocycle in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities to improve metabolic stability and other pharmacokinetic properties. However, like many heterocyclic systems, they can present solubility challenges that must be systematically addressed.[4]

This guide focuses on this compound. Our approach is designed to be a self-validating system, providing the causal logic behind experimental choices to ensure that the data generated is both accurate and contextually relevant for drug development decisions.

Foundational Physicochemical Properties: A Predictive Framework

Before embarking on experimental measurements, it is crucial to establish a theoretical baseline. While experimental data for this compound is not publicly available, we can use computational tools and data from a close constitutional isomer, (3-Methyl-1,2,4-oxadiazol-5-yl)methanol, to generate predictive insights.[5] These predictions are invaluable for experimental design, such as estimating the required concentration range for assays and selecting appropriate analytical techniques.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source | Significance for Solubility |

|---|---|---|---|

| Molecular Formula | C₄H₆N₂O₂ | PubChem[5] | Provides the basis for molecular weight calculation. |

| Molecular Weight | 114.10 g/mol | PubChem[5] | Lower molecular weight (<500 g/mol ) is generally favorable for good oral absorption.[6] |

| XLogP3 (Lipophilicity) | -0.3 | PubChem[5] | A negative LogP value suggests the compound is hydrophilic, predicting favorable aqueous solubility. |

| Hydrogen Bond Donors | 1 (from the -OH group) | Inferred | The hydroxyl group can donate a hydrogen bond, enhancing interaction with protic solvents like water. |

| Hydrogen Bond Acceptors | 3 (2 from oxadiazole N, 1 from -OH) | Inferred | Multiple acceptor sites can interact with water, contributing positively to aqueous solubility. |

| Predicted pKa | Not Available | - | The presence of the oxadiazole ring (weakly basic) and alcohol (weakly acidic) suggests pH may influence solubility. This is a critical parameter to determine experimentally. |

Note: Properties are based on the constitutional isomer (3-Methyl-1,2,4-oxadiazol-5-yl)methanol (PubChem CID: 14072448) and serve as an estimate.[5] The low predicted LogP is a promising indicator, suggesting that the compound is likely to be reasonably soluble in aqueous media. However, the interplay of crystal lattice energy (from the solid form) and solvation energy will ultimately determine the measured solubility.

A Tiered Strategy for Solubility Assessment

A comprehensive solubility assessment follows a logical progression from high-throughput screening to definitive equilibrium measurements. This tiered approach ensures that resources are used efficiently, with early, rapid assays guiding more resource-intensive experiments.

Caption: Tiered approach to solubility assessment.

Experimental Protocols: Generating the Data

The integrity of any solubility dataset rests on the quality of the experimental protocols used. The following sections provide detailed, step-by-step methodologies for determining kinetic and thermodynamic solubility.

Protocol for Kinetic Solubility Determination (Nephelometry)

Rationale: This high-throughput method is ideal for early-stage discovery.[1] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, forms insoluble particles.[7] This value is highly relevant for predicting behavior in in vitro biological assays, which often use similar dosing procedures. Light scattering, measured by a nephelometer, provides a sensitive endpoint for detecting precipitation.[8]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, create a serial dilution series of the compound directly in a 96- or 384-well microplate. Dispense the 10 mM DMSO stock into the first column and perform a 1:2 serial dilution across the plate with DMSO.

-

Addition of Aqueous Buffer: Rapidly add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to all wells simultaneously using a multichannel pipette or liquid handler. The final DMSO concentration should be kept low and consistent, typically ≤1%.

-

Incubation and Shaking: Immediately place the plate on a plate shaker for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).[9]

-

Measurement: Place the microplate into a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, NTU).

-

Data Analysis: Plot the NTU signal against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the baseline, often calculated as the intersection of the two lines fitted to the pre- and post-precipitation data.[8]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the "gold standard" for determining thermodynamic or equilibrium solubility.[10] It measures the saturation concentration of a compound in a specific solvent after a sufficient equilibration period, reflecting the true equilibrium between the dissolved and solid states.[11] This value is critical for pre-formulation and understanding the maximum achievable concentration under equilibrium conditions. Quantification via HPLC ensures specificity and accuracy.[1]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1-2 mL) of the test solvent (e.g., PBS pH 7.4, FaSSIF, FeSSIF) in a glass vial. "Excess" is confirmed by visually observing undissolved solid material at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspension to equilibrate for at least 24 hours to ensure a true equilibrium is reached.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step. Use either centrifugation at high speed (e.g., >14,000 rpm for 15 minutes) or filtration through a low-binding 0.22 µm syringe filter (e.g., PVDF).

-